molecular formula C8H6N2O2 B2781747 4-(Cyanoamino)benzoic acid CAS No. 61700-58-1

4-(Cyanoamino)benzoic acid

Cat. No.: B2781747
CAS No.: 61700-58-1
M. Wt: 162.148
InChI Key: OJXNIYRRNNEFEB-UHFFFAOYSA-N
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Description

4-(Cyanoamino)benzoic acid is an organic compound characterized by the presence of a cyano group (-CN) and an amino group (-NH2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanoamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of aminobenzoic acid derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and other derivatives with potential biological and industrial applications.

Comparison with Similar Compounds

4-(Cyanoamino)benzoic acid can be compared with other similar compounds, such as:

Biological Activity

4-(Cyanoamino)benzoic acid, an organic compound with the molecular formula C10_{10}H8_{8}N2_{2}O2_2, is characterized by the presence of both a cyano group (-CN) and an amino group (-NH2_2) attached to a benzoic acid core. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it can influence metabolic processes, particularly those involving amino acids and cellular signaling pathways. Notably, it has been shown to affect arginine and proline metabolism, as well as pathways related to glutathione and pyrimidine synthesis.

Target Pathways

  • Arginine and Proline Metabolism : Impacts the biosynthesis of these amino acids, which are crucial for protein synthesis and cellular function.
  • Aminoacyl-tRNA Synthesis : Involved in the translation process, affecting protein synthesis efficiency.
  • Autophagy-Lysosome Pathway : Enhances the activity of this pathway, which is vital for cellular homeostasis and degradation of damaged organelles .

Antimicrobial Properties

This compound exhibits significant antimicrobial and cytotoxic activities. It has been evaluated for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of specific strains, suggesting its utility in developing new antimicrobial therapies.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory responses makes it a candidate for further research in treating inflammatory diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying levels of cytotoxicity, indicating potential applications in cancer therapy. For instance, it was found to inhibit cell proliferation in specific cancer cell lines, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

CompoundStructure FeaturesNotable Activities
4-Aminobenzoic Acid (PABA) Lacks cyano groupKnown for its role in folate synthesis
4-Cyanobenzoic Acid Lacks amino groupExhibits some antimicrobial properties
4-(Hydroxyphenyl)benzoic Acid Hydroxyl group presentDemonstrated strong antioxidant activity

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity Evaluation : In a study involving human cancer cell lines (MCF-7 and A549), this compound exhibited IC50_{50} values ranging from 20 µM to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Inflammation Modulation : Research demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory properties.

Properties

IUPAC Name

4-(cyanoamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXNIYRRNNEFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 180 ml of tetrahydrofuran was dissolved 17.12 g of 4-amino(N-hydroxyimino)methylbenzoic acid methyl ester. To the solution was added 12.12 g of triethylamine. To the mixture was added dropwise, on an ice-bath, 12.65 g of methanesulfonyl chloride. The mixture was stirred for one hour under the same conditions, followed by concentration under reduced pressure. To the concentrate was added methanol. The resulting crystalline precipitate was collected by filtration, which was dissolved in 100 ml of methanol. To the solution was added, while stirring at room temperature, 100 g of water containing 12 g of sodium hydroxide. Methanol was distilled off under reduced pressure. To the residue was added 700 ml of water. To the mixture was added, while stirring at room temperature, 80 ml of 4N HCl. The resulting crystalline precipitate was collected by filtration to give 13.12 g of the title compound as a colorless crystalline product.
Quantity
12.12 g
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Name
4-amino(N-hydroxyimino)methylbenzoic acid methyl ester
Quantity
17.12 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

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